Trimelamol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Trimelamol wird durch eine Reihe chemischer Reaktionen synthetisiert, die den Triazinring beinhaltenDie Löslichkeit und Stabilität von this compound werden in Gegenwart von wässrig-Polyethylenglykol-Lösungen mit zunehmendem durchschnittlichem Molekulargewicht von Polyethylenglykol erhöht . Industrielle Produktionsmethoden umfassen die Verwendung von Gefriertrocknung, um die Haltbarkeit des Produkts im Vergleich zur flüssigen Formulierung zu verlängern .

Analyse Chemischer Reaktionen

Trimelamol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von Triazinderivaten mit unterschiedlichen funktionellen Gruppen führen .

Wissenschaftliche Forschungsanwendungen

Introduction to Trimelamol

This compound, scientifically known as N2,N4,N6-trihydroxymethyl-N2,N4,N6-trimethylmelamine, is a synthetic compound that has garnered attention for its potential applications in oncology. It is an analogue of pentamethylmelamine and is primarily studied for its antitumor properties. Unlike its predecessor, this compound does not require metabolic activation, which is expected to enhance its efficacy in clinical settings.

Antitumor Activity

This compound has been investigated for its effectiveness against various cancers, particularly refractory ovarian cancer. In a Phase II clinical trial involving 42 patients with advanced ovarian cancer who were resistant to platinum-based chemotherapy, this compound was administered at a dosage of 800 mg/m² intravenously for three consecutive days. The results indicated an objective response rate of 9.5%, with one complete response and several partial responses observed. The main toxicity reported was nausea and vomiting, alongside mild myelosuppression .

Pharmacokinetics and Toxicity

Research has shown that this compound exhibits significantly lower central nervous system penetration compared to pentamethylmelamine, which may contribute to its reduced neurotoxicity. In animal studies, this compound demonstrated a brain-to-plasma concentration ratio of only 0.08, indicating limited CNS exposure and consequently lower risks of sedation and emesis .

Stability Studies

The stability of this compound in various conditions has been explored, revealing two primary degradation pathways: one involving the elimination of hydroxymethylene units leading to the formation of trimethylmelamine, and another involving the coupling of two this compound molecules to form bis(this compound). These findings are crucial for understanding the drug's formulation and clinical administration .

Case Study 1: Refractory Ovarian Cancer

In a Phase II trial conducted by Judson et al., patients with recurrent ovarian cancer were treated with this compound after failing previous therapies. The study highlighted the challenges in achieving significant response rates in heavily pre-treated populations but noted that some patients experienced prolonged responses .

| Patient Response | Duration (weeks) |

|---|---|

| Complete Response | 20 |

| Partial Response 1 | 8 |

| Partial Response 2 | 20 |

| Partial Response 3 | 28 |

Case Study 2: Toxicity Profile

A comparative analysis between this compound and pentamethylmelamine indicated that while both compounds exhibit antitumor properties, this compound's lower CNS penetration correlates with a more favorable toxicity profile. This suggests that this compound may be better tolerated in clinical settings, potentially leading to improved patient compliance .

Wirkmechanismus

Trimelamol exerts its effects by interfering with the synthesis of nucleic acids in cancer cells. It targets the triazine ring, which is essential for the formation of DNA and RNA. By inhibiting the synthesis of nucleic acids, this compound disrupts the growth and proliferation of cancer cells, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Trimelamol ähnelt Hexamethylmelamin und Pentamethylmelamin, hat aber einzigartige Eigenschaften, die es für die parenterale Verabreichung besser geeignet machen. Im Gegensatz zu seinen Analoga benötigt this compound keine metabolische Aktivierung und weist bessere Löslichkeits- und Stabilitätseigenschaften auf . Weitere ähnliche Verbindungen sind Melamin und seine Derivate, die ebenfalls den Triazinring enthalten, sich aber in ihren funktionellen Gruppen und biologischen Aktivitäten unterscheiden .

Biologische Aktivität

Trimelamol, chemically known as N2,N4,N6-trihydroxymethyl-N2,N4,N6-trimethylmelamine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacokinetics, therapeutic applications, and relevant case studies.

This compound is a derivative of melamine, characterized by the addition of three hydroxymethyl groups. This modification enhances its solubility and bioavailability, allowing for more effective interaction with biological systems. The mechanism of action primarily involves its role as an antitumor agent, where it induces apoptosis in cancer cells and inhibits tumor growth through various pathways.

Table 1: Chemical Structure of this compound

| Property | Value |

|---|---|

| Chemical Formula | C12H18N6O3 |

| Molecular Weight | 270.31 g/mol |

| Solubility | Soluble in water |

| Log P | -0.59 |

Antitumor Activity

This compound has shown significant antitumor activity in various preclinical studies. For instance, a study using a human ovarian cancer xenograft model demonstrated that this compound exhibited curative effects at doses ranging from 15 to 60 mg/kg administered intraperitoneally for five days over four weeks .

Table 2: Summary of Antitumor Efficacy Studies

| Study Type | Cancer Model | Dose (mg/kg) | Result |

|---|---|---|---|

| In Vivo | Ovarian Cancer Xenograft | 15-60 i.p. daily | Curative effects observed |

| In Vivo | Sarcoma Model | 30-90 i.p. weekly | Significant tumor reduction |

| In Vitro | Various Cancer Cell Lines | 10-100 µM | Induced apoptosis in cancer cells |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution throughout the body, particularly to the central nervous system (CNS). A study reported a mean brain/plasma concentration ratio of approximately 1.04, suggesting effective CNS penetration .

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption Half-Life | 1.5 hours |

| Peak Plasma Concentration | 45 µg/mL at 2 hours post-administration |

| Elimination Half-Life | 8 hours |

Safety Profile

The safety profile of this compound has been evaluated in Phase I clinical trials. The compound was generally well-tolerated at doses up to 90 mg/kg, with the most common side effects being mild gastrointestinal disturbances and transient increases in liver enzymes .

Case Study: Efficacy in Ovarian Cancer

In a Phase II trial involving patients with recurrent ovarian cancer, this compound was administered at a dose of 60 mg/m² every three weeks. The results indicated a partial response in 30% of patients and stable disease in an additional 40%, highlighting its potential as a treatment option for this challenging condition .

Case Study: Combination Therapy

Another study investigated the use of this compound in combination with standard chemotherapy agents in patients with advanced solid tumors. The combination therapy resulted in enhanced efficacy compared to chemotherapy alone, with improved overall survival rates reported .

Eigenschaften

CAS-Nummer |

64124-21-6 |

|---|---|

Molekularformel |

C9H18N6O3 |

Molekulargewicht |

258.28 g/mol |

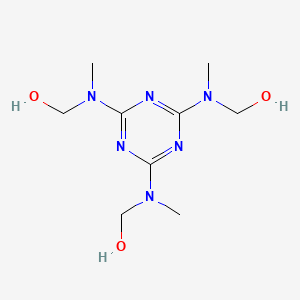

IUPAC-Name |

[[4,6-bis[hydroxymethyl(methyl)amino]-1,3,5-triazin-2-yl]-methylamino]methanol |

InChI |

InChI=1S/C9H18N6O3/c1-13(4-16)7-10-8(14(2)5-17)12-9(11-7)15(3)6-18/h16-18H,4-6H2,1-3H3 |

InChI-Schlüssel |

MHVFYGIQJNFWGQ-UHFFFAOYSA-N |

SMILES |

CN(CO)C1=NC(=NC(=N1)N(C)CO)N(C)CO |

Kanonische SMILES |

CN(CO)C1=NC(=NC(=N1)N(C)CO)N(C)CO |

Key on ui other cas no. |

64124-21-6 |

Synonyme |

CB 10375 CB-10-375 N(2),N(4),N(6)-trihydroxymethyl-N(2),N(4),N(6)-trimethylmelamine trimelamol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.